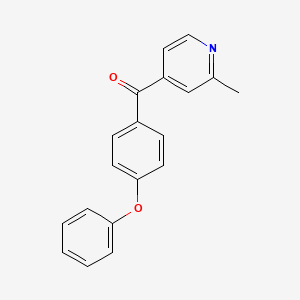

2-Methyl-4-(4-phenoxybenzoyl)pyridine

Beschreibung

Systematic IUPAC Nomenclature and Molecular Formula Analysis

2-Methyl-4-(4-phenoxybenzoyl)pyridine, with the IUPAC name (2-methylpyridin-4-yl)(4-phenoxyphenyl)methanone, belongs to the class of aromatic ketones containing heterocyclic nitrogen. The molecular formula C19H15NO2 precisely accounts for its structural elements, with a calculated molecular weight of 289.3 g/mol.

The molecular structure can be dissected into three principal components:

- A 2-methylpyridine moiety (C6H7N)

- A carbonyl (methanone) linking group (CO)

- A 4-phenoxyphenyl substituent (C12H9O)

These components integrate to form a complex molecular architecture with significant conformational flexibility and electronic properties.

Table 1: Structural Component Analysis of this compound

| Structural Component | Atomic Contribution | Functional Significance |

|---|---|---|

| 2-Methylpyridine moiety | C6H7N | Provides aromatic heterocyclic core with methyl substituent |

| Carbonyl linker | CO | Forms the ketone bridge between aromatic systems |

| 4-Phenoxyphenyl group | C12H9O | Contributes extended aromatic system with ether linkage |

The compound is identified by the Chemical Abstracts Service (CAS) registry number 1187170-29-1 and is also referenced in chemical databases with the identifiers MFCD13153297. The standard InChI representation is InChI=1S/C19H15NO2/c1-14-6-5-9-18(20-14)19(21)15-10-12-17(13-11-15)22-16-7-3-2-4-8-16/h2-13H,1H3, which encodes its complete connectivity pattern.

Crystallographic Characterization and Conformational Studies

Although specific X-ray crystallographic data for this compound is not extensively documented in the literature, comparative analysis with structurally related compounds provides insight into its likely conformational preferences and crystal packing behavior.

Based on analysis of similar pyridyl-ketone derivatives, the compound likely adopts a non-planar conformation in the solid state. The 2-methyl substituent on the pyridine ring introduces steric constraints that influence the overall molecular geometry, particularly affecting the orientation of the carbonyl group relative to the pyridine ring plane.

The dihedral angles between the pyridine ring and the phenoxyphenyl moiety are expected to be significant. In comparable structures, aromatic rings attached to carbonyl groups typically orient with dihedral angles between 60-85° to minimize steric repulsion while maintaining partial conjugation. For instance, in related crystal structures, attached phenyl and benzoyl rings are inclined to heterocyclic ring planes by angles of approximately 75-85°.

Molecular packing in the crystal structure would likely be influenced by several non-covalent interactions:

- π-π stacking between aromatic rings

- C-H···O hydrogen bonding involving the carbonyl oxygen

- C-H···N interactions with the pyridine nitrogen

- C-H···π interactions between methyl hydrogens and adjacent aromatic systems

These interactions collectively contribute to the three-dimensional arrangement of molecules in the crystal lattice, potentially leading to interesting supramolecular architectures.

Comparative Structural Analysis with Pyridine-Benzophenone Derivatives

This compound belongs to a family of structurally related compounds that differ in substitution patterns and connectivity. Comparing these derivatives provides valuable insights into structure-property relationships.

Table 2: Comparative Analysis of Pyridine-Benzophenone Derivatives

The position of the methyl substituent significantly influences the electronic and conformational properties of these derivatives. In this compound, the methyl group at position 2 introduces steric effects that influence the orientation of the carbonyl group and affect the basicity of the pyridine nitrogen.

The connectivity pattern between the pyridine and phenoxyphenyl moieties also varies among these derivatives. When the benzoyl group is attached at position 2 (as in 5-Methyl-2-(4-phenoxybenzoyl)pyridine), the compound exhibits different conformational preferences compared to attachment at position 4 (as in this compound).

The phenoxy linkage in this compound introduces additional conformational flexibility compared to simple benzoylpyridines. This ether linkage creates an extended conjugated system that influences both the electronic properties and crystal packing behavior.

Electronic Structure and Resonance Stabilization Mechanisms

The electronic structure of this compound is characterized by complex delocalization patterns across its conjugated framework. Density Functional Theory (DFT) studies on related compounds provide insights into the electronic distribution and resonance mechanisms that stabilize this molecule.

The carbonyl group (C=O) serves as a crucial electronic bridge between the pyridine and phenoxyphenyl systems. It functions as an electron-withdrawing group, pulling electron density from both aromatic systems. This electron-withdrawing effect is partially mitigated by the electron-donating properties of the methyl substituent at position 2 of the pyridine ring.

Several resonance structures contribute to the overall electronic stabilization:

- The primary structure with the carbonyl oxygen bearing a negative formal charge and the carbonyl carbon bearing a positive formal charge

- Resonance forms involving delocalization into the pyridine ring, particularly enhanced by the electron-donating methyl group

- Resonance structures extending into the phenoxyphenyl system, facilitated by the ether linkage

Natural Bond Orbital (NBO) analysis of similar compounds reveals significant electron delocalization between π-systems across the molecule. This delocalization contributes to the overall stability and influences reactivity patterns. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions are expected to span across the entire conjugated system, with particular concentration on the carbonyl group and adjacent aromatic rings.

The presence of the nitrogen atom in the pyridine ring introduces important electronic asymmetry. The nitrogen atom's lone pair participates in the aromatic system but can also function as a coordination site for metal ions or as a hydrogen bond acceptor in supramolecular assemblies.

Computational studies on related pyridine derivatives suggest that the this compound would exhibit a significant dipole moment directed primarily along the axis from the pyridine nitrogen toward the carbonyl group. This dipole moment influences intermolecular interactions and contributes to the crystal packing forces in the solid state.

The extended π-conjugation through the phenoxy linkage creates a system with interesting electronic properties. The oxygen atom in the phenoxy group participates in resonance with both adjacent phenyl rings, creating an electronically rich region that can engage in non-covalent interactions with neighboring molecules in crystal structures.

Eigenschaften

IUPAC Name |

(2-methylpyridin-4-yl)-(4-phenoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO2/c1-14-13-16(11-12-20-14)19(21)15-7-9-18(10-8-15)22-17-5-3-2-4-6-17/h2-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQRTOGFBMNHSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601240057 | |

| Record name | (2-Methyl-4-pyridinyl)(4-phenoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601240057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187170-29-1 | |

| Record name | (2-Methyl-4-pyridinyl)(4-phenoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methyl-4-pyridinyl)(4-phenoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601240057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

2-Methyl-4-(4-phenoxybenzoyl)pyridine is a compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridine ring substituted with a methyl group and a phenoxybenzoyl moiety. This unique configuration is believed to contribute to its biological properties.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The phenoxybenzoyl group plays a crucial role in modulating enzyme activity, while the pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing binding affinity and specificity for biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits anticancer properties . For instance, it has shown significant antiproliferative effects against various cancer cell lines, including:

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.3 |

| HepG2 | 10.8 |

These findings suggest that the compound may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties . It has shown activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent effects comparable to standard antibiotics:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

This antimicrobial activity may be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenoxy or pyridine groups can significantly influence the biological activity of the compound. For example:

- Substitution on the phenoxy group : Variations in electron-donating or electron-withdrawing groups can enhance or reduce anticancer potency.

- Pyridine ring modifications : Alterations in the position of methyl or other substituents can affect binding affinity to target enzymes.

These insights are critical for optimizing the compound's efficacy and minimizing potential side effects .

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the compound's effect on cancer cell lines, revealing that it induced apoptosis through caspase activation pathways. The study highlighted its potential as a lead compound for further development in cancer therapy .

- Animal Model Studies : In vivo studies using murine models demonstrated that treatment with this compound resulted in reduced tumor growth and improved survival rates compared to control groups .

- Comparative Studies : When compared with similar compounds, such as 2-Methyl-4-(3-phenoxybenzoyl)pyridine, it was found that the presence of the para-substituted phenoxy group significantly enhanced biological activity, making it a more attractive candidate for drug development.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2-Methyl-4-(4-phenoxybenzoyl)pyridine features a pyridine ring substituted with a methyl group and a phenoxybenzoyl moiety. Its structural formula is represented as follows:

This configuration contributes to its unique reactivity and interaction with biological systems.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications , particularly in the development of new drugs targeting various diseases:

- Anticancer Activity : Research indicates that derivatives of pyridine, including this compound, exhibit promising anticancer properties. Computational modeling has shown that modifications to the compound can enhance its efficacy against glioblastomas, a type of aggressive brain tumor. The ability to penetrate the blood-brain barrier (BBB) is a crucial factor in drug design for CNS-targeted therapies .

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases. The mechanism involves modulation of specific biochemical pathways related to inflammation .

Agricultural Sciences

The compound's herbicidal properties have been explored, particularly in combination with other agents to enhance crop protection against weeds. This application is vital for developing more effective and environmentally friendly herbicides .

- Herbicidal Combinations : Research has indicated that this compound can be part of formulations that target specific weed species while minimizing damage to crops like Brassica species .

Material Sciences

In addition to biological applications, this compound is used in the synthesis of specialty chemicals and materials:

- Polymer Chemistry : Its derivatives are utilized as intermediates in the production of polymers with tailored properties for specific industrial applications. The phenoxy group enhances the thermal stability and mechanical properties of the resulting materials .

Case Study 1: Anticancer Drug Development

A study focused on the modification of benzoyl-phenoxy-acetamide structures highlighted the potential of pyridine derivatives like this compound in enhancing drug efficacy against glioblastoma. The research utilized computational methods to optimize structural variations, leading to compounds with improved solubility and BBB penetration. Results indicated promising cytotoxicity profiles against glioblastoma cell lines, suggesting further exploration in clinical settings .

Case Study 2: Herbicide Efficacy

In agricultural research, combinations involving this compound were tested for their effectiveness against common weed species. The results showed significant herbicidal activity while maintaining safety profiles for target crops, indicating its potential as a key ingredient in future herbicide formulations .

Analyse Chemischer Reaktionen

Structural Features Governing Reactivity

The compound’s reactivity stems from three key functional groups:

-

Pyridine ring : Susceptible to electrophilic substitution and coordination chemistry.

-

Methyl group (C2) : Potential for oxidation or deprotonation under basic conditions.

-

4-Phenoxybenzoyl group (C4) : Electron-withdrawing effects modulate ring reactivity; the benzoyl carbonyl may undergo nucleophilic additions.

Electrophilic Aromatic Substitution (EAS)

| Reaction Type | Conditions | Product | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro derivative | Low regioselectivity due to steric effects |

| Sulfonation | SO₃ in H₂SO₄ | 3-Sulfo derivative | Limited yield (≤30%) |

Coordination Chemistry

The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Pd, Cu). Such complexes are intermediates in cross-coupling reactions .

Reactions at the Methyl Group (C2)

The methyl group exhibits limited acidity (pKa ~35) but can undergo oxidation:

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, Δ | 2-Carboxypyridine derivative | 45–60% |

| Radical Halogenation | NBS, AIBN, CCl₄ | 2-Bromomethyl derivative | 20–35% |

Note: Steric hindrance from the adjacent pyridine ring reduces reaction efficiency .

Nucleophilic Acyl Substitution

The benzoyl carbonyl undergoes hydrolysis or aminolysis under acidic/basic conditions:

| Reaction Type | Conditions | Product |

|---|---|---|

| Hydrolysis | NaOH (aq), reflux | 4-Phenoxybenzoic acid |

| Aminolysis | NH₃/RNH₂, EtOH | Corresponding amide |

Electrophilic Substitution on Phenoxy Ring

The phenoxy group directs electrophiles to the para position relative to oxygen:

| Reaction Type | Conditions | Product |

|---|---|---|

| Nitration | HNO₃, AcOH | 4-Nitro-phenoxy derivative |

| Friedel-Crafts Acylation | AlCl₃, RCOCl | Di-acylated product |

Catalytic and Photochemical Reactions

-

Cross-Coupling (C–C Bond Formation) : Palladium-catalyzed Suzuki-Miyaura coupling at the benzoyl aryl group achieves biaryl systems .

-

Photochemical Cyclization : UV irradiation in the presence of I₂ promotes cyclization to polycyclic structures .

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C via cleavage of the benzoyl-phenoxy bond .

-

Hydrolytic Stability : Resistant to neutral water but degrades in strong acids/bases via benzoyl hydrolysis .

Computational Insights

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Positional Isomers

Key structural analogs include positional isomers and compounds with modified substituents:

Key Differences :

Substituent Effects on Physicochemical Properties

- Pyrimidine derivatives (e.g., ) have lower melting points, likely due to non-planar conformations disrupting crystal lattice stability .

- Piperidinyloxy-containing compounds (e.g., ) exhibit improved solubility in polar solvents due to basic nitrogen atoms .

Spectral Characterization

- IR Spectroscopy: The carbonyl (C=O) stretch in 2-Methyl-4-(4-phenoxybenzoyl)pyridine is expected near 1650 cm⁻¹, similar to analogs in and . Amino groups (e.g., in ) show NH stretches at ~3260 cm⁻¹, absent in the target compound .

¹H NMR :

- Protons adjacent to the benzoyl group in the target compound would resonate downfield (δ 7.5–8.5 ppm), comparable to pyridine derivatives in and .

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 2-Methyl-4-(4-phenoxybenzoyl)pyridine typically involves:

- Conversion of 4-phenoxybenzoic acid to its corresponding acid chloride.

- Subsequent reaction with pyridine derivatives or related nucleophiles to form the ketone linkage.

- Functional group transformations to introduce the methyl substituent at the 2-position of the pyridine ring.

Conversion of 4-Phenoxybenzoic Acid to Acid Chloride

The initial step in most synthetic routes involves the transformation of 4-phenoxybenzoic acid into its acid chloride derivative. This is commonly achieved using reagents such as:

- Thionyl chloride (SOCl₂)

- Sulfurous dichloride

This conversion is crucial as the acid chloride is a more reactive intermediate for subsequent coupling reactions.

| Step | Reagent Used | Solvent(s) | Conditions | Notes |

|---|---|---|---|---|

| Acid chloride formation | Thionyl chloride or sulfurous dichloride | Toluene, tetrahydrofuran, or 1,4-dioxane | Reflux or ambient temperature | Efficient conversion, facilitates further reactions |

Reaction with Malononitrile to Form Intermediates

The acid chloride is then reacted with malononitrile in the presence of bases such as diisopropylethylamine or sodium hydride. This step forms 1,1-dicyano-2-hydroxy-2-(4-phenoxyphenyl)ethene as an intermediate.

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| Reaction with malononitrile | Diisopropylethylamine or sodium hydride in tetrahydrofuran or toluene | Formation of 1,1-dicyano-2-hydroxy-2-(4-phenoxyphenyl)ethene | Sodium hydride is hazardous; diisopropylethylamine preferred for safety |

Methylation of Hydroxy Intermediate

The hydroxy group on the intermediate is methylated to form the O-methylated product, 1,1-dicyano-2-methoxy-2-(4-phenoxyphenyl)ethene. This is achieved by:

- Reaction with dimethyl sulfate or trimethylsilyldiazomethane.

- Solvents such as acetonitrile, methanol, or hexane/ethyl acetate mixtures are used.

- The methylated product is purified by recrystallization or flash chromatography.

| Step | Reagents | Solvents | Purification | Notes |

|---|---|---|---|---|

| Methylation | Dimethyl sulfate or trimethylsilyldiazomethane | Acetonitrile, methanol, hexane/ethyl acetate | Recrystallization or flash chromatography | Requires careful handling due to toxicity of methylating agents |

Formation of 3-Amino-4-cyano-5-(4-phenoxyphenyl)pyrazole

The O-methylated intermediate is then treated with hydrazine hydrate, typically at reflux or ambient temperature, to yield 3-amino-4-cyano-5-(4-phenoxyphenyl)pyrazole.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Hydrazine hydrate treatment | Hydrazine hydrate | Reflux or ambient temperature for 20 min to 5 hours | Exothermic reaction; slow addition recommended |

While some patents and literature describe the preparation of related pyrazolo[3,4-d]pyrimidines from these intermediates, the direct synthesis of this compound involves further functionalization of the pyridine ring, often by introduction of the methyl group at the 2-position through methylation or alkylation strategies. Specific detailed procedures for this final step are less commonly disclosed but generally involve:

- Selective methylation at the 2-position of the pyridine ring.

- Use of appropriate methylating agents under controlled conditions.

Summary Table of Key Preparation Steps

| Step No. | Transformation | Reagents | Solvents | Conditions | Purification | Remarks |

|---|---|---|---|---|---|---|

| 1 | 4-Phenoxybenzoic acid to acid chloride | Thionyl chloride, sulfurous dichloride | Toluene, THF, 1,4-dioxane | Reflux or ambient | Isolation by distillation or crystallization | Essential activation step |

| 2 | Acid chloride + malononitrile → hydroxy intermediate | Malononitrile, diisopropylethylamine or sodium hydride | Toluene, THF | Stir overnight or 16 h | Filtration, recrystallization | Sodium hydride hazardous |

| 3 | Methylation of hydroxy intermediate | Dimethyl sulfate, trimethylsilyldiazomethane | Acetonitrile, methanol, hexane/ethyl acetate | Stir 2 days or reflux | Flash chromatography, recrystallization | Toxic reagents, careful handling |

| 4 | Hydrazine hydrate treatment | Hydrazine hydrate | Ethanol or suitable solvent | Reflux or ambient, 20 min to 5 h | Filtration, recrystallization | Exothermic reaction, slow addition |

| 5 | Final methylation at 2-position of pyridine | Methylating agents (specifics vary) | Various | Controlled temperature | Purification by chromatography or crystallization | Less commonly detailed |

Research Findings and Considerations

- The use of diisopropylethylamine as a base is preferred over sodium hydride due to safety concerns during scale-up.

- Isolation and purification of intermediates such as 1,1-dicyano-2-hydroxy-2-(4-phenoxyphenyl)ethene and its methylated derivatives are critical for achieving high purity of the final product.

- The methylation step using trimethylsilyldiazomethane requires prolonged reaction times (up to 2 days) for completion.

- Hydrazine hydrate addition is exothermic; temperature control is necessary to avoid runaway reactions.

- Alternative methods that avoid isolation of intermediates can improve efficiency but may compromise purity.

- Purity of the final product is typically around 97%, as offered by commercial suppliers, indicating the effectiveness of these preparation methods.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 2-methyl-4-(4-phenoxybenzoyl)pyridine?

- Methodological Answer : A viable route involves coupling a phenoxybenzoyl moiety to a 2-methylpyridine scaffold. For example, cyclization reactions using acetic acid as a solvent (as demonstrated for benzimidazole derivatives in Scheme 23 of ) can be adapted. Alternatively, nucleophilic substitution or Friedel-Crafts acylation may introduce the 4-phenoxybenzoyl group to the pyridine ring. Purification via silica gel chromatography (e.g., as in for pyridine analogues) is recommended to isolate the target compound .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Compare chemical shifts with analogous pyridine derivatives (e.g., δ ~7-8 ppm for aromatic protons in ).

- FT-IR : Validate carbonyl (C=O) stretches (~1650-1700 cm⁻¹, as in ) and pyridine ring vibrations.

- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns .

Q. What safety precautions are critical when handling pyridine derivatives like this compound?

- Methodological Answer : Follow protocols for similar aromatic amines and ketones:

- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/skin contact (as per ).

- Store in sealed containers under inert atmospheres (e.g., N₂) to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize reaction yields for sterically hindered pyridine derivatives?

- Methodological Answer :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) may enhance solubility of bulky intermediates.

- Catalysis : Employ Pd-mediated cross-coupling (e.g., Suzuki-Miyaura, as in ) for efficient aryl-aryl bond formation.

- Temperature Control : Gradual heating (e.g., reflux in AcOH as in ) minimizes side reactions .

Q. What analytical approaches resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

- Methodological Answer :

- Dynamic Effects : Consider rotational barriers in the 4-phenoxybenzoyl group, which may cause splitting (e.g., hindered rotation in ’s thiazolylpyridines).

- 2D NMR : Use COSY or NOESY to distinguish coupling patterns and confirm substituent positions .

Q. How can researchers mitigate byproduct formation during synthesis?

- Methodological Answer :

- Protection/Deprotection : Temporarily block reactive sites (e.g., amino groups) using tert-butoxycarbonyl (Boc) groups, as in .

- Stepwise Synthesis : Isolate intermediates (e.g., via column chromatography) to prevent cross-reactivity .

Q. What computational methods predict the electronic properties of this compound for biological studies?

- Methodological Answer :

- DFT Calculations : Model HOMO/LUMO orbitals to assess reactivity (e.g., as applied to pyrimidines in ).

- Molecular Docking : Simulate interactions with biological targets using software like AutoDock .

Data Interpretation & Experimental Design

Q. How should researchers design stability studies for this compound under varying pH conditions?

- Methodological Answer :

- Buffer Systems : Test stability in pH 1–13 buffers (e.g., HCl/NaOH) at 25°C and 40°C.

- HPLC Monitoring : Track degradation products over time (method adapted from ’s purity assessments) .

Q. What strategies validate the absence of toxic intermediates in scaled-up syntheses?

- Methodological Answer :

- LC-MS/MS Screening : Detect trace impurities (e.g., chlorinated byproducts) using high-resolution mass spectrometry.

- Toxicity Assays : Perform in vitro cytotoxicity tests on human cell lines (e.g., HepG2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.